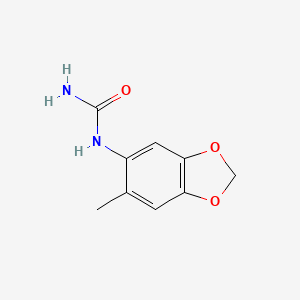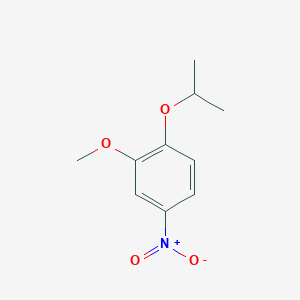![molecular formula C12H26O2Si B1312199 Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 118794-69-7](/img/structure/B1312199.png)
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a colorless organic compound with a fruity odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be synthesized through several synthetic routes. One common method involves the reaction of hexanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs at room temperature and yields the desired compound after purification .
Industrial Production Methods
In industrial settings, the production of Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid.
Reduction: Reduction reactions can convert it to hexanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Hexanoic acid
Reduction: Hexanol
Substitution: Various silyl ether derivatives
Scientific Research Applications
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of lipid oxidation and as a biomarker for oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flavors and fragrances due to its fruity odor
Mechanism of Action
The mechanism by which Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects involves its interaction with various molecular targets. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at specific sites. In biological systems, it can interact with cellular components, influencing oxidative stress pathways and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Hexanal: A simple aldehyde with a similar structure but without the silyl group.
Hexanol: The reduced form of hexanal.
Uniqueness
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of the silyl group, which imparts distinct chemical properties. This group enhances its stability and reactivity, making it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h10H,6-9,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPJDVQNRZJLJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456242 |
Source


|
| Record name | Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118794-69-7 |
Source


|
| Record name | Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)
![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)

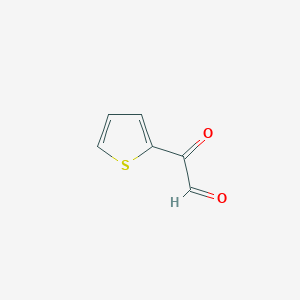

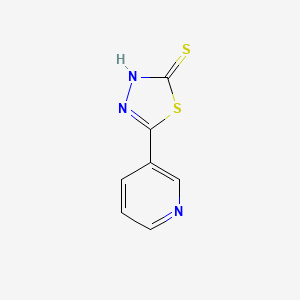
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
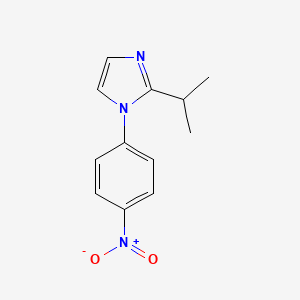

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)
